molecular formula C15H21N3O3 B2983491 (4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2097862-85-4

(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No. B2983491
M. Wt: 291.351
InChI Key: IOLAYTIJOBFJPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a piperidine ring, a tetrahydrofuran ring, and a 2-methylpyrimidin-4-yl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antimicrobial Activity

Research has shown that piperidin-4-yl methanone derivatives exhibit antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which displayed significant antibacterial and antifungal activities against various pathogenic strains, highlighting the potential of similar compounds in antimicrobial research (Mallesha & Mohana, 2014).

Structural and Theoretical Studies

Another study conducted by Karthik et al. (2021) focused on the thermal, optical, and structural properties of a specific piperidin-4-yl methanone derivative. They employed single crystal X-ray diffraction and various spectroscopic techniques for characterization. The study also utilized theoretical calculations to support the experimental findings, offering insights into the material's stability and electronic properties (Karthik et al., 2021).

Synthetic Applications

In the realm of synthetic chemistry, piperidin-4-yl methanone derivatives are key intermediates. For example, Zheng Rui (2010) discussed a synthetic approach for preparing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the compound's potential as a versatile building block in organic synthesis (Zheng Rui, 2010).

properties

IUPAC Name

[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,6,12-13H,3-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLAYTIJOBFJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone

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